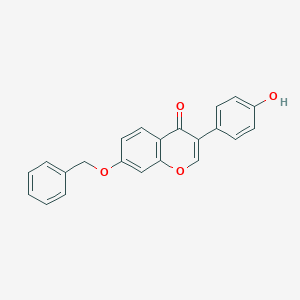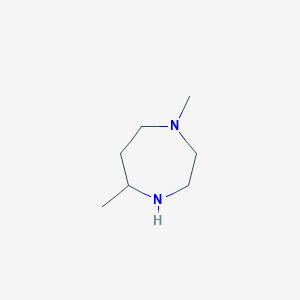
4,4'-二乙酰基联苯
描述
4,4’-Diacetylbiphenyl is an organic compound with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . It is characterized by two acetyl groups attached to a biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.
科学研究应用
4,4’-Diacetylbiphenyl has a wide range of applications in scientific research:
Material Science: It is utilized in the production of liquid crystals and polymers due to its rigid biphenyl structure.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules.
Industry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
This compound is a derivative of biphenyl, which is a structure found in various pharmaceuticals and natural products . .
Biochemical Pathways
The biochemical pathways affected by 4,4’-Diacetylbiphenyl are currently unknown. Given the structural similarity to biphenyl, it’s plausible that it may interact with similar biochemical pathways as other biphenyl derivatives . .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of 4,4’-Diacetylbiphenyl is currently unknown .
Result of Action
It’s possible that the compound could have effects similar to other biphenyl derivatives, but this would need to be confirmed through experimental studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Diacetylbiphenyl can be synthesized through the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Diacetylbiphenyl follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions: 4,4’-Diacetylbiphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4,4’-Dicarboxybiphenyl.
Reduction: 4,4’-Di(hydroxyethyl)biphenyl.
Substitution: 4,4’-Dinitrobiphenyl or 4,4’-Dihalobiphenyl.
相似化合物的比较
4,4’-Dihydroxybiphenyl: Similar biphenyl structure but with hydroxyl groups instead of acetyl groups.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of acetyl groups.
4,4’-Dihalobiphenyl: Halogen atoms replace the acetyl groups.
Uniqueness: 4,4’-Diacetylbiphenyl is unique due to its acetyl groups, which provide distinct reactivity compared to hydroxyl, nitro, or halogen substituents. This makes it a versatile intermediate in organic synthesis and material science .
属性
IUPAC Name |
1-[4-(4-acetylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSBXDVNKYPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306719 | |
| Record name | 4,4'-Diacetylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787-69-9 | |
| Record name | 787-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Diacetylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Diacetylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4,4'-diacetylbiphenyl be used to synthesize polymers with desirable properties?
A1: Yes, 4,4'-diacetylbiphenyl serves as a valuable building block for synthesizing polymers with tailored properties. For instance, researchers have utilized 4,4'-diacetylbiphenyl in polycondensation reactions with aromatic tetraamine compounds to create polyquinoxalines. [] These polymers are known for their excellent thermal stability and high heat resistance, making them suitable for applications requiring durability at elevated temperatures. [] Additionally, 4,4'-diacetylbiphenyl derivatives with varying functional groups (hydrogen, amine, or nitro) have been employed to create porous polymers with controllable pore structures, ranging from microporous to hierarchical micro- and mesoporous. [] This tunability in pore size and structure makes these polymers promising for applications like catalysis, separation, and gas storage.
Q2: How does the functionalization of 4,4'-diacetylbiphenyl impact the properties of the resulting polymers?
A2: Functionalization of 4,4'-diacetylbiphenyl plays a crucial role in determining the final properties of the synthesized polymers. Studies have demonstrated that incorporating specific functional groups can significantly influence pore structure, surface polarity, and thermal stability. [] For example, using hydrogen-functionalized 4,4'-diacetylbiphenyl derivatives leads to predominantly microporous polymers, while amine- or nitro-functionalized derivatives result in hierarchical porous structures. [] These structural variations directly impact the polymers' surface area, pore volume, and adsorption capabilities. Moreover, the choice of functional group can affect the polymers' thermal stability, with certain groups enhancing their resistance to degradation at high temperatures. []
Q3: What synthetic routes utilize 4,4'-diacetylbiphenyl as a starting material?
A3: 4,4'-diacetylbiphenyl serves as a versatile precursor in various organic syntheses. One example is its use in preparing biflavone precursors. Researchers have successfully synthesized these precursors by reacting enamines derived from 4,4'-diacetylbiphenyl with 6-chlorosyl-hept-6-enoyl chloride. [] The resulting biflavone precursors can be further modified to obtain a wide range of biflavone derivatives, which hold potential biological and pharmacological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
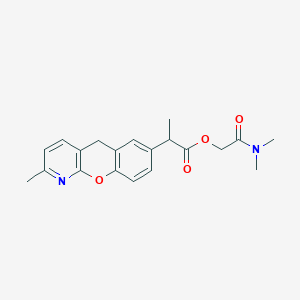
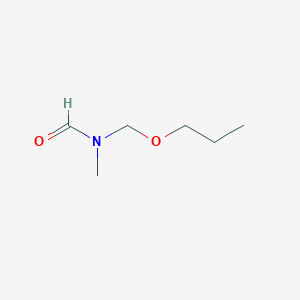


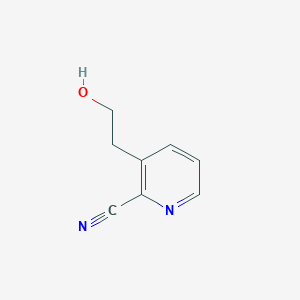
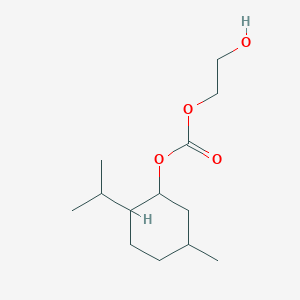

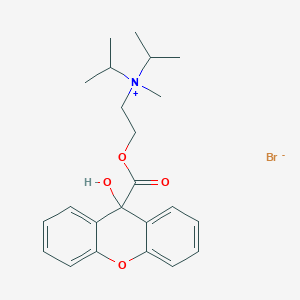
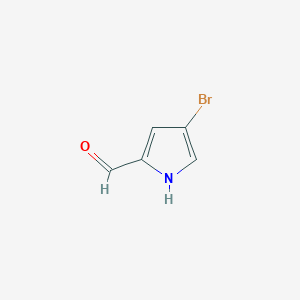
![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)
